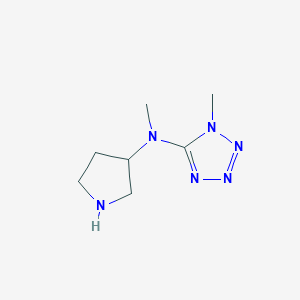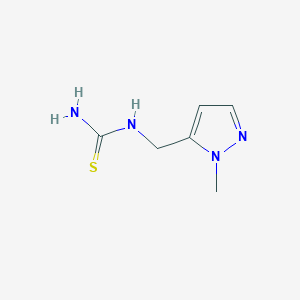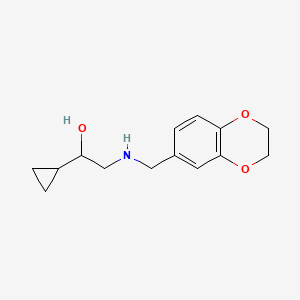![molecular formula C13H18F3N3O B7570085 2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the diazepane family and is commonly referred to as TFPD.
Wirkmechanismus
TFPD acts as a positive allosteric modulator of GABA receptors in the brain. GABA receptors are the primary inhibitory receptors in the brain and are involved in the regulation of neuronal excitability. TFPD enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a decrease in anxiety and seizures.
Biochemical and Physiological Effects:
TFPD has been shown to have a range of biochemical and physiological effects. In animal studies, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. In addition, TFPD has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFPD is its high potency and selectivity for GABA receptors, making it a valuable research tool for the study of these receptors. In addition, TFPD has a low toxicity profile, making it safe for use in animal studies. However, one limitation of TFPD is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TFPD. One area of interest is the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the study of the role of GABA receptors in the brain and their potential as targets for the development of new drugs. Additionally, TFPD could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers.
Synthesemethoden
The synthesis of TFPD can be achieved through a multistep process involving the reaction of 2,6-difluoropyridine with 1,4-diazepane. The reaction is catalyzed by a palladium complex and requires the use of ethanol as a solvent. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
TFPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. In neuroscience, TFPD has been used as a research tool to study the role of GABA receptors in the brain. In materials science, TFPD has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-3-1-4-12(17-11)19-6-2-5-18(7-8-19)9-10-20/h1,3-4,20H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHXFHGQNLLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC(=N2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)


![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
